Phenyl 3-aminobenzenesulfonate
Overview
Description
Phenyl 3-aminobenzenesulfonate is an organic compound with the molecular formula C12H11NO3S. It is characterized by the presence of a phenyl group attached to a 3-aminobenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 3-aminobenzenesulfonate can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile, such as an amine, under specific conditions. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Phenyl 3-aminobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Phenyl 3-aminobenzenesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Phenyl 3-aminobenzenesulfonate can be compared with other similar compounds, such as:
Benzenesulfonic acid derivatives: These compounds share the sulfonate group but differ in their substituents, leading to variations in their chemical and biological properties.
Aminobenzenesulfonic acids: These compounds have similar structures but may differ in the position of the amino group, affecting their reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of a phenyl group and a 3-aminobenzenesulfonate moiety. This structure imparts distinct chemical properties, making it valuable for targeted applications in various fields .
Comparison with Similar Compounds
- Benzenesulfonic acid
- 4-Aminobenzenesulfonic acid
- 2-Aminobenzenesulfonic acid
- Phenylsulfonic acid
Properties
IUPAC Name |
phenyl 3-aminobenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c13-10-5-4-8-12(9-10)17(14,15)16-11-6-2-1-3-7-11/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJVFEINHNDFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065570 | |
Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13653-18-4 | |
Record name | Phenyl 3-aminobenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13653-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013653184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using phenyl 3-aminobenzenesulfonate in the synthesis of arylazopyridone disperse dyes?
A1: While the abstract does not delve into specific advantages, it highlights that phenyl 3-aminobenzenesulfonates are identified as "new intermediates" for this class of dyes. [] This suggests that utilizing this compound offers potential benefits in the synthesis process, such as improved yield, easier reaction conditions, or access to previously inaccessible dye structures. Further research is needed to elucidate the specific advantages over existing synthetic routes.
Q2: What can be inferred about the reactivity of this compound based on its use as an intermediate?
A2: The fact that this compound is used as an intermediate suggests it possesses chemical functionalities that can be further manipulated to yield the final arylazopyridone disperse dye structure. [] The presence of amine and sulfonate groups suggests this molecule could participate in reactions such as diazotization, coupling reactions, or nucleophilic substitutions, which are common steps in dye synthesis.
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